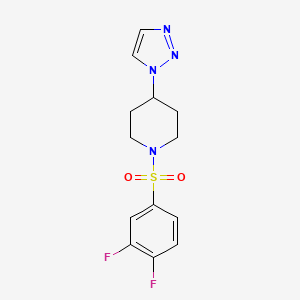

4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

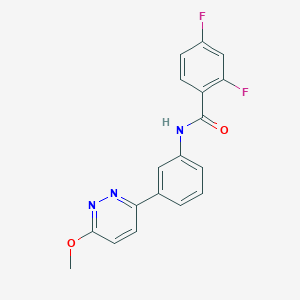

The compound “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” is a chemical compound with the molecular formula C15H14N2OS . It has a molecular weight of 271.36 . The compound is also known as 4-(6-ethoxy-1H-1lambda3-benzo[d]thiazol-2-yl)aniline .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H15N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9,19H,2,16H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.36 . It is recommended to be stored at a temperature of 28°C .Applications De Recherche Scientifique

Liquid Crystal Synthesis

Compounds with a similar structure to “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” have been used in the synthesis of new liquid crystals . These liquid crystals have received overwhelming attention ever since the discovery of the first room temperature liquid crystal, 4-methoxybenzylidene-4’-butylaniline (MBBA) . Many kinds of heterocyclic structures, such as 1,3,4-thiadiazole, thiopene, 2,1,3-benzoxadiazole, and benzothiazole have been introduced as core centers in liquid crystalline compounds .

Metal Chelates Synthesis

“4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” can be used in the synthesis of metal chelates . These chelates have been studied for their antimicrobial and antioxidant activities . The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The spectral (UV Vis, FT-IR, and MS), as well as magnetic results, suggested their octahedral geometry .

Antimicrobial Studies

Metal chelates synthesized using “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” have shown strong antimicrobial activity . The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli gave the highest activities of 20 and 21 mm for compounds (8) and (7), respectively .

Antifungal Studies

These metal chelates also exhibited antifungal activity against Aspergillus niger and Aspergillus terreus species, giving the highest activities of 20 and 18 mm for compounds (7) and (6), respectively .

Antioxidant Studies

The antioxidant activity of these metal chelates was evaluated as DPPH and ferric reducing power, giving the highest inhibition (%) as 72.0 0.11% (IC50 = 144 0.11 L) and 66.3% (IC50 = 132 0.11 L) for compounds (3) and (8), respectively . All metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon .

Azo Dye Synthesis

Compounds with a similar structure to “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” have been used in the synthesis of azo dyes . A series of dispersed antipyrine moiety based azo dye molecules were synthesized by diazotization of various benzothiazole derivatives coupling with antipyrine via electrophilic substitution reaction at 0–5 °C .

Safety and Hazards

Propriétés

IUPAC Name |

4-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-2-16-6-3-4-7-8(5-6)18-11(13-7)9-10(12)15-17-14-9/h3-5H,2H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDITWZKYANOQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C3=NON=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2711339.png)

![[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride](/img/structure/B2711347.png)

![Tert-butyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2711348.png)

![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)

![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2711351.png)

![N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2711353.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)